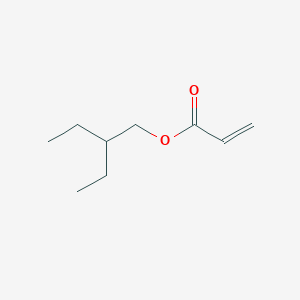

2-Ethylbutyl acrylate

Description

Context and Significance of Alkyl Acrylates in Polymer Science

Alkyl acrylates are a significant class of monomers in polymer science, valued for their versatility in creating polymers with a wide range of properties. taylorandfrancis.commdpi.com These properties are largely dictated by the nature of the alkyl ester side chain and the molecular weight of the resulting polymer. free.fr Acrylate (B77674) polymers are known for their potential for easy modification and flexible properties, making them suitable for diverse applications such as resins, adhesives, and coatings. taylorandfrancis.com The polymerization of alkyl acrylates can be achieved through various methods, including free-radical and living-radical polymerizations. mdpi.com The resulting polymers exhibit excellent color retention, light resistance, and resistance to oxidation. taylorandfrancis.com

The length and structure of the alkyl side chain significantly influence the physical properties of the polymer. For instance, short-chain acrylic monomers like methyl methacrylate (B99206) tend to produce harder, more brittle polymers, while long-chain monomers such as 2-ethylhexyl acrylate (2-EHA) yield soft, flexible, and tacky polymers. gantrade.com This ability to tailor polymer properties by selecting or combining different alkyl acrylate monomers is a cornerstone of their importance in materials science. gantrade.com

Research Focus on 2-Ethylbutyl Acrylate as a Monomer and Polymer Precursor

This compound is an acrylic ester monomer that has garnered interest in academic research as a precursor for the synthesis of polymers with specific characteristics. researchgate.netresearchgate.net As an isomer of other C6 acrylates, its branched structure offers a unique balance of properties compared to its linear counterparts. Research has shown that for isomeric butyl acrylates, the structure of the isomer does not have a measurable effect on the percentage of branching in the final polymer. researchgate.net A similar observation was made for n-hexyl acrylate and this compound, which both exhibit a branching percentage of 4.7–4.8 mol%. researchgate.netresearchgate.net

The primary route for synthesizing this compound, like other acrylic esters, is through the direct, acid-catalyzed esterification of acrylic acid with the corresponding alcohol, in this case, 2-ethylbutanol. nih.gov This process allows for the production of a monomer that can then be polymerized to form poly(this compound) or copolymerized with other monomers to create a vast array of materials. The focus of research on this compound often involves understanding how its incorporation into a polymer backbone affects the final material's properties, such as its glass transition temperature (Tg), mechanical strength, and adhesive characteristics.

Historical Trajectories and Current State of Research on this compound (and Analogous Acrylates)

The study of acrylic ester polymers dates back to 1880 when Kahlbaum first polymerized methyl acrylate. free.fr However, it took nearly half a century for the industrial production of these polymers to commence. free.fr Research into analogous acrylates, such as 2-ethylhexyl acrylate, has been extensive, focusing on their use in pressure-sensitive adhesives, paints, and coatings. nih.govmdpi.comatamanchemicals.com

Current research on this compound and similar branched acrylates is often concerned with fine-tuning polymer microstructures and properties. For example, studies have investigated the kinetics of solution polymerization of butyl acrylate to control the microstructure at elevated temperatures. researchgate.net Furthermore, research into the effects of the ester side-group size and structure on chain transfer to polymer and branching in acrylate homopolymerizations provides valuable insights into the behavior of monomers like this compound. researchgate.net A significant area of contemporary research is the development of degradable poly(alkyl acrylates) by introducing ester bonds into the polymer backbone through radical ring-opening copolymerization, aiming to improve recyclability. a-star.edu.sgacs.org

Scope and Hierarchical Structure of the Research Outline

This article provides a focused examination of the chemical compound this compound within the context of academic research. The structure of this article follows a hierarchical outline, beginning with a broad introduction to the significance of alkyl acrylates in polymer science. It then narrows the focus to this compound, exploring its role as a monomer and polymer precursor. The historical context and current research trends for this compound and analogous compounds are also discussed. The subsequent sections of this article will delve into the specific synthesis, polymerization, and properties of this compound and its corresponding polymer, supported by detailed research findings and data tables.

Data Tables

Table 1: Physical Properties of Selected Alkyl Acrylate Monomers

| Monomer | Chemical Formula | CAS Number | Glass Transition Temperature (Tg) of Homopolymer (°C) |

| This compound | C9H16O2 | 39979-32-3 | -50 free.fr |

| Methyl acrylate | C4H6O2 | 96-33-3 | 10 |

| Ethyl acrylate | C5H8O2 | 140-88-5 | -24 |

| n-Butyl acrylate | C7H12O2 | 141-32-2 | -54 mdpi.com |

| 2-Ethylhexyl acrylate | C11H20O2 | 103-11-7 | -70 mdpi.com |

| Dodecyl acrylate | C15H28O2 | 2156-97-0 | -30 free.fr |

Table 2: Branching Percentage of Various Poly(alkyl acrylates)

| Polymer | Branching Percentage (mol%) |

| Poly(n-hexyl acrylate) | 4.7-4.8 researchgate.netresearchgate.net |

| Poly(this compound) | 4.7-4.8 researchgate.netresearchgate.net |

| Poly(cyclohexyl acrylate) | ~7.2 researchgate.netresearchgate.net |

| Poly(isomeric butyl acrylates) | 4.3-4.4 researchgate.netresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

3953-10-4 |

|---|---|

Molecular Formula |

C9H16O2 CH2=CHCOOCH2CH(CH2CH3)2 C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-ethylbutyl prop-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-4-8(5-2)7-11-9(10)6-3/h6,8H,3-5,7H2,1-2H3 |

InChI Key |

JGRXEBOFWPLEAV-UHFFFAOYSA-N |

SMILES |

CCC(CC)COC(=O)C=C |

Canonical SMILES |

CCC(CC)COC(=O)C=C |

boiling_point |

10 °C |

density |

0.8964 Relative density (water = 1): 0.9 |

flash_point |

125 °F (52 °C) (open cup) 52 °C o.c. |

melting_point |

-70.0 °C -70 °C -57 °C |

Other CAS No. |

3953-10-4 |

physical_description |

LIQUID. |

solubility |

INSOL IN WATER Solubility in water: none |

vapor_density |

5.4 Relative vapor density (air = 1): 5.4 |

vapor_pressure |

1.70 mmHg 1.7 mm Hg @ 20 °C Vapor pressure, Pa at 20 °C: 226 |

Origin of Product |

United States |

Synthesis Methodologies for 2 Ethylbutyl Acrylate

Esterification Reactions for 2-Ethylbutyl Acrylate (B77674) Production

The cornerstone of 2-ethylbutyl acrylate synthesis is the Fischer-Speier esterification, where acrylic acid and 2-ethylbutanol react in the presence of an acid catalyst. The efficiency of this process is dictated by the choice of catalyst and the method used to overcome equilibrium limitations.

Acid-Catalyzed Homogeneous Esterification Processes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a well-established method for producing acrylate esters. Strong mineral acids and organic sulfonic acids are commonly employed due to their high catalytic activity. For the synthesis of similar acrylate esters, catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are frequently used. google.com These catalysts accelerate the rate of esterification, allowing the reaction to proceed at moderate temperatures.

A key challenge in this equilibrium-limited reaction is the presence of water as a byproduct. To achieve high conversion rates, the water is continuously removed from the reaction mixture, often by azeotropic distillation. mdpi.com In a process analogous to the synthesis of other acrylates, an excess of the alcohol reactant (2-ethylbutanol) can be used to serve as the azeotropic agent, co-distilling with water. mdpi.com

A specific example for the production of acrylic acid-(2-ethyl)-butyl ester is detailed in a U.S. Patent, which describes a reaction mixture heated to distill off the water produced azeotropically. google.com The process used p-toluenesulfonic acid as the catalyst and hydroquinone (B1673460) as a polymerization inhibitor. google.com After the reaction and neutralization of the acid, a high yield of the final ester product was obtained. google.com

Exploration of Heterogeneous Catalysis in Ester Synthesis

To overcome the drawbacks associated with homogeneous catalysts, such as corrosion, difficult separation, and waste disposal, significant research has focused on heterogeneous catalysts. researchgate.netresearchgate.net Solid acid catalysts, particularly macroporous ion-exchange resins, have emerged as a viable alternative. These materials provide active acid sites for the reaction while being easily separable from the liquid product mixture, enabling their reuse and facilitating continuous processes. researchgate.net

Commonly studied ion-exchange resins for acrylate esterification include those with sulfonic acid functional groups based on a styrene-divinylbenzene copolymer matrix, such as Amberlyst™ and DIAION™ catalysts. researchgate.netresearchgate.net For the closely related synthesis of 2-ethylhexyl acrylate, resins like Amberlyst-15, Amberlyst-70, and DIAION PK-208 have been investigated, showing high activity and selectivity. researchgate.netresearchgate.net For instance, studies on the esterification of acrylic acid with 2-ethylhexanol using DIAION PK208 achieved a 41% yield of 2-ethylhexyl acrylate after 4 hours at 388 K with a 10 wt% catalyst loading. researchgate.net Another study using a sulfated ferum-promoted zirconia catalyst achieved a 77.22% conversion under optimized conditions. core.ac.uk

These solid catalysts offer a greener and more efficient alternative to traditional homogeneous systems by minimizing corrosive waste streams and simplifying product purification. dupont.comump.edu.my

Table 1: Comparison of Heterogeneous Catalysts in Analogous Acrylate Esterification

| Catalyst | Ester Product | Reaction Temperature | Catalyst Loading | Reactant Molar Ratio (Acid:Alcohol) | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Amberlyst-15 | 2-Ethylhexyl Acrylate | 388 K | 10 wt% | 1:3 | 70% Yield | researchgate.net |

| DIAION PK-208 | 2-Ethylhexyl Acrylate | 388 K | 10 wt% | 1:3 | 41% Yield | researchgate.net |

| Sulfated Ferum Promoted Zirconia | 2-Ethylhexyl Acrylate | 90°C | 1.5 wt% | 1:3 | 77.22% Conversion | core.ac.uk |

| Amberlyst 131 | n-Butyl Acrylate | 358 K | 10 g/L | 1:8 | 96.3% Conversion | sci-hub.st |

Advanced Synthetic Approaches and Process Intensification

Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. For esterification reactions, reactive distillation is a prime example of this approach, combining chemical reaction and product separation into a single unit operation.

Reactive Distillation Design and Optimization for Esterification

Reactive distillation (RD) is a highly effective technique for equilibrium-limited reactions like the synthesis of this compound. By continuously removing one of the products (in this case, water) from the reactive zone, the chemical equilibrium is constantly shifted towards the formation of the ester, allowing for potentially higher conversions than in conventional batch reactors. researchgate.net

In a typical RD setup for acrylate production, a column is used where the central section is packed with a heterogeneous catalyst (such as Amberlyst resins) and acts as the reaction zone. researchgate.net The reactants, acrylic acid and 2-ethylbutanol, are fed to this section. As the reaction proceeds, the lighter byproduct, water, moves up the column with unreacted alcohol, while the heavier product, this compound, moves down. researchgate.netum.es The overhead vapors are condensed and separated in a decanter, with the water phase being removed and the organic phase (rich in alcohol) being refluxed back to the column. um.es This design leads to high reactant conversion and high-purity products, while reducing capital and operating costs. researchgate.netnih.gov

A patented process provides a specific example of this principle, where an azeotropic mixture of water and 2-ethylbutanol is distilled off under vacuum from a reaction catalyzed by p-toluenesulfonic acid to drive the formation of acrylic acid-(2-ethyl)-butyl ester. google.com After the water is removed, the reaction mixture is neutralized and purified, resulting in a 98.3% yield based on the initial ester in the mixture. google.com

Emerging and Sustainable Synthesis Pathways

The drive towards "green chemistry" has spurred research into more environmentally friendly and sustainable methods for chemical synthesis. For this compound, this includes the use of biocatalysts, which operate under mild conditions and offer high selectivity.

Enzymatic catalysis, particularly using lipases, presents a promising alternative to conventional acid catalysis. um.esnih.gov Lipases can effectively catalyze esterification reactions in solvent-free systems or in organic media under mild temperature conditions, which reduces energy consumption and minimizes the formation of byproducts. um.esgoogle.com

A notable example is the use of Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, which has been successfully employed in the synthesis of similar branched-chain diesters like bis(2-ethylbutyl) adipate (B1204190) and bis(2-ethylbutyl) sebacate. um.esnih.gov In a solvent-free system, optimal conditions for the synthesis of the adipate diester using 2-ethyl-1-butanol (B44090) were found to be a temperature of 50°C, a biocatalyst loading of 2.5% (w/w), and a 15% molar excess of the alcohol. um.es This enzymatic approach demonstrates high efficiency and the potential for catalyst reuse over multiple cycles, making it an economically and environmentally attractive pathway for producing esters from 2-ethylbutanol. um.esnih.gov

Polymerization Mechanisms and Kinetics of 2 Ethylbutyl Acrylate

Free Radical Polymerization (FRP) of 2-Ethylbutyl Acrylate (B77674)

Free radical polymerization is a chain reaction consisting of three main stages: initiation, propagation, and termination. acs.org The process begins with the generation of free radicals from an initiator molecule, which then react with monomer units to start the polymer chain growth.

Termination: The growth of a polymer chain is halted by termination reactions. In FRP, the primary termination mechanisms are combination and disproportionation. acs.orgnih.gov

Combination: Two growing polymer radicals react to form a single, longer, non-radical polymer chain.

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two dead polymer chains: one with a saturated end and another with an unsaturated end group. Studies on acrylates suggest that disproportionation is a significant termination pathway. westlake.edu.cnnih.gov

The relative rates of propagation and termination dictate the kinetic chain length, which is the average number of monomer units added per initiating radical.

Chain transfer reactions are crucial in controlling the molecular weight of polyacrylates. wpmucdn.com In these processes, the radical activity is transferred from a growing polymer chain to another molecule, such as a monomer, polymer, solvent, or a specifically added chain transfer agent (CTA). wpmucdn.com This terminates the growth of the original chain and initiates a new one.

A significant feature of acrylate polymerization is the occurrence of intramolecular chain transfer, commonly known as "backbiting." researchgate.netresearchgate.net In this process, the propagating radical at the end of the chain abstracts a hydrogen atom from its own backbone. This typically occurs via a stable six-membered ring transition state, resulting in the formation of a more stable tertiary mid-chain radical. researchgate.netdrexel.eduscispace.com

This backbiting reaction has several important consequences:

Subsequent propagation from this mid-chain radical leads to the formation of short-chain branches in the polymer structure. researchgate.net Studies on various alkyl acrylates, including n-hexyl acrylate and 2-ethylbutyl acrylate, have shown similar degrees of branching, suggesting that the ester group's structure has a measurable effect on this process. researchgate.netresearchgate.net

The rate of backbiting is highly dependent on temperature, with its significance increasing at higher temperatures due to its higher activation energy compared to propagation. researchgate.netnih.gov

| Monomer | Branching (mol%) | Reference |

|---|---|---|

| n-Butyl Acrylate | 4.3 - 4.4 | researchgate.net |

| n-Hexyl Acrylate | 4.7 - 4.8 | researchgate.net |

| This compound | 4.7 - 4.8 | researchgate.net |

| 2-Ethylhexyl Acrylate | ~6.7 - 7.1 | researchgate.net |

Intermolecular Chain Transfer to Polymer: A propagating radical can also abstract a hydrogen atom from a neighboring "dead" polymer chain. westlake.edu.cndrexel.edu This process, similar to backbiting, creates a tertiary mid-chain radical on what was a terminated chain. Subsequent propagation from this new radical site leads to the formation of long-chain branches. acs.org While generally less frequent than intramolecular transfer, this reaction can significantly impact the polymer's rheological properties and can lead to gel formation. acs.orgrsc.org Theoretical studies have shown that the energy barriers for intermolecular chain transfer are similar for various alkyl acrylates, including methyl, ethyl, and n-butyl acrylate. westlake.edu.cndrexel.edu

Chain Transfer to Solvent: When polymerization is carried out in a solvent, the growing radical can abstract an atom (usually hydrogen) from a solvent molecule. google.com This terminates the polymer chain and creates a new radical from the solvent, which can then initiate a new polymer chain. The efficiency of a solvent as a chain transfer agent varies widely and influences the final molecular weight of the polymer.

Chain Transfer Agents (CTAs): To precisely control the molecular weight, chain transfer agents are often intentionally added to the polymerization system. canterbury.ac.nz Thiols, such as 1-dodecanethiol, are commonly used CTAs in acrylate polymerization. researchgate.net They react efficiently with the propagating radical, terminating the chain and reinitiating a new one, thereby lowering the average molecular weight. The presence of a CTA can also reduce the degree of branching by quenching mid-chain radicals or by decreasing the relative rate of chain transfer to the polymer compared to propagation. canterbury.ac.nz

At the elevated temperatures often used in industrial acrylate polymerization (above 120-140 °C), the tertiary mid-chain radicals formed through chain transfer reactions can undergo β-scission. acs.orgrsc.orgrsc.org This is a fragmentation reaction where the polymer backbone breaks, yielding a macromonomer (a polymer chain with a terminal double bond) and a new secondary propagating radical. acs.orgresearchgate.net

The key factors influencing β-scission are:

Temperature: The rate of β-scission increases significantly with temperature due to its high activation energy. nih.govresearchgate.net

Monomer Concentration: Low monomer concentrations, as found in starved-feed semi-batch reactors, favor β-scission as there is less monomer available for the mid-chain radical to propagate. acs.orgnih.gov

β-scission is a critical reaction in high-temperature acrylate polymerization as it leads to a reduction in the average molecular weight of the polymer and the formation of reactive macromonomers that can be reincorporated into other polymer chains. acs.orgnih.govresearchgate.net Studies on n-butyl acrylate have provided significant insights into the kinetics of this process. acs.orgrsc.orgrsc.org While direct kinetic data for this compound is scarce, its structural similarity to other acrylates suggests it will also undergo β-scission under similar high-temperature conditions. canterbury.ac.nz

| Reaction | Description | Primary Consequence |

|---|---|---|

| Propagation | Addition of monomer to the growing radical chain. | Chain growth. |

| Termination (Combination/Disproportionation) | Reaction between two radicals to form dead polymer chains. | Cessation of chain growth. |

| Intramolecular Chain Transfer (Backbiting) | Hydrogen abstraction from the polymer's own backbone. | Formation of short-chain branches and less reactive mid-chain radicals. |

| Intermolecular Chain Transfer to Polymer | Hydrogen abstraction from a neighboring polymer chain. | Formation of long-chain branches. |

| Chain Transfer to Monomer/Solvent/CTA | Transfer of radical activity to a small molecule. | Control of molecular weight. |

| β-Scission | Fragmentation of a mid-chain radical at high temperatures. | Reduction in molecular weight and formation of macromonomers. |

Intermolecular Chain Transfer to Polymer and Monomer

Diffusion-Controlled Effects on Polymerization Kinetics

In the free-radical polymerization of acrylates, including this compound, diffusion-controlled effects become significant, particularly at high monomer conversions. As the polymerization proceeds, the viscosity of the reaction medium increases substantially. This hinders the movement of molecules, causing several key reaction steps to become limited by diffusion rather than their intrinsic chemical reactivity. mdpi.com

Two primary phenomena arise from these diffusion limitations:

Glass Effect: As the monomer is depleted and the polymer concentration increases further, the system may approach its glass transition temperature (Tg). At this stage, the diffusion of monomer molecules to the active radical sites also becomes severely restricted. This leads to a sharp drop in the propagation rate, and the polymerization effectively ceases, even with unreacted monomer still present. This is known as the glass effect. mdpi.com

Modeling studies on similar acrylates confirm that diffusion-controlled termination, deactivation, and propagation are critical factors that influence the reaction rate and the final properties of the polymer. mdpi.commdpi.com

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques have been developed to overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and broad molecular weight distributions. ias.ac.in These methods allow for the synthesis of well-defined polymers with predetermined architectures and functionalities. cmu.edu

Atom Transfer Radical Polymerization (ATRP) Synthesis of Poly(this compound)

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile CRP method for polymerizing a wide range of monomers, including acrylates. frontiersin.org The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper halide complexed with a ligand. researchgate.net

For acrylates like this compound, a common catalyst system is copper(I) bromide (CuBr) paired with a nitrogen-based ligand such as N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA). frontiersin.orgdoi.org An alkyl halide, for example, 1-phenylethyl bromide (PEBr), serves as the initiator. frontiersin.org The polymerization exhibits controlled characteristics, evidenced by a linear increase in molecular weight with monomer conversion and the production of polymers with low polydispersity indices (PDI). ias.ac.in Studies on the structurally similar 2-ethylhexyl acrylate (EHA) have shown that catalyst systems like CuBr/PMDETA provide excellent control over the polymerization. ias.ac.in

Table 1: Representative ATRP Conditions for Acrylate Monomers Based on data for the structurally similar 2-ethylhexyl acrylate.

| Parameter | Value | Reference |

| Monomer | 2-Ethylhexyl Acrylate | ias.ac.in |

| Initiator | 1-Phenylethyl Bromide (PEBr) | ias.ac.in |

| Catalyst | Copper(I) Bromide (CuBr) | ias.ac.in |

| Ligand | PMDETA | ias.ac.in |

| Solvent | Toluene / Acetone (B3395972) | ias.ac.in |

| Temperature | 90 °C | ias.ac.in |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that offers excellent control over the synthesis of polymers with complex architectures, such as block copolymers. researchgate.net The control mechanism in RAFT relies on a chain transfer agent, typically a dithioester or trithiocarbonate, which mediates the exchange between active (propagating) and dormant polymer chains. researchgate.net

This method has been successfully applied to produce all-acrylic block copolymers. researchgate.net For instance, RAFT has been used in the dispersion polymerization of 2-ethylhexyl acrylate to form diblock copolymers. researchgate.net The synthesis of block copolymers containing a poly(this compound) segment would similarly involve using a macro-RAFT agent or sequential monomer addition. The choice of RAFT agent and reaction conditions is crucial for achieving high polymerization control and minimizing irreversible termination events. researchgate.net

Single Electron Transfer-Living Radical Polymerization (SET-LRP) Applications

Single Electron Transfer-Living Radical Polymerization (SET-LRP) is a more recently developed CRP method that operates through a different mechanism involving an outer-sphere electron transfer from a catalyst, often elemental copper (Cu(0)), to an initiator. google.com This process generates the active radical species and a copper(I) species. A key feature of SET-LRP is the requirement for a solvent that promotes the disproportionation of the Cu(I) species into Cu(0) and Cu(II), which maintains the equilibrium that provides control over the polymerization. google.com

SET-LRP has been effectively used for the polymerization of various acrylates, including functional and semifluorinated acrylates, in a range of protic and polar aprotic solvents like 2,2,2-trifluoroethanol (B45653) (TFE), methanol, and DMSO. rsc.orgrsc.org The polymerization can proceed rapidly at room temperature, yielding well-defined polymers. rsc.orgrsc.org The heterogeneous nature of the Cu(0) wire-mediated activation can sometimes lead to phenomena such as the adsorption of the polymer onto the catalyst surface, which can influence the reaction kinetics. rsc.org

Comparative Analysis of CRP Techniques for Architectural Control

ATRP, RAFT, and SET-LRP each offer distinct advantages and disadvantages for achieving architectural control in the polymerization of this compound.

ATRP is well-established and provides excellent control, but requires the complete removal of the copper catalyst from the final product, which can be challenging. ias.ac.in

RAFT is highly versatile and tolerant of a wide variety of functional groups and reaction conditions. It is particularly well-suited for synthesizing complex architectures like block and star polymers. However, the selection of an appropriate RAFT agent for a specific monomer is critical, and the resulting polymers are often colored due to the presence of the thiocarbonylthio end-group.

SET-LRP can be extremely fast and can be performed at ambient temperatures. rsc.org It often requires very low concentrations of the copper catalyst. google.com However, the mechanism is highly dependent on the solvent system and the surface area of the catalyst. google.com

Table 2: Comparison of CRP Techniques for this compound Polymerization

| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation Chain Transfer (RAFT) | Single Electron Transfer-Living Radical Polymerization (SET-LRP) |

| Control Agent | Transition Metal Complex (e.g., CuBr/PMDETA) | Chain Transfer Agent (e.g., Trithiocarbonate) | Elemental Metal (e.g., Cu(0)) & Ligand |

| Initiator | Alkyl Halide | Conventional Radical Initiator (e.g., AIBN) | Alkyl Halide |

| Key Advantage | Well-studied, good for various monomers. | High tolerance to functional groups, versatile for complex architectures. | Very fast rates at ambient temperature, low catalyst concentration. |

| Consideration | Catalyst removal required. | RAFT agent selection is crucial; potential for color/odor in product. | Highly dependent on solvent and catalyst surface area. |

Copolymerization Studies Involving this compound

Copolymerization is a critical industrial practice used to tailor the properties of polymers. By combining this compound with other monomers, materials with specific glass transition temperatures (Tg), flexibility, and adhesion can be created. frontiersin.org The homopolymer of the related 2-ethylhexyl acrylate has a low Tg of around -65°C, making it suitable for applications requiring low-temperature flexibility. ias.ac.in

Copolymerization of acrylates with high-Tg monomers like styrene (B11656) is common. frontiersin.org Controlled radical polymerization techniques are particularly valuable for copolymerization because they ensure that the resulting polymer chains have a similar, uniform composition. frontiersin.org The composition of the copolymer can be predicted using monomer reactivity ratios, which quantify the preference of a propagating radical to add to its own type of monomer versus the other comonomer. For example, in the ATRP of styrene (monomer 1) and 2-ethylhexyl acrylate (monomer 2), the reactivity ratios were determined, indicating how each monomer incorporates into the growing polymer chain. frontiersin.org

Table 3: Monomer Reactivity Ratios for Styrene and 2-Ethylhexyl Acrylate (EHA) Copolymerization via ATRP Data for the structurally similar 2-ethylhexyl acrylate is presented as a representative example.

| Method | r1 (Styrene) | r2 (EHA) | Reference |

| Finemann–Ross (FR) | 1.15 | 0.72 | frontiersin.org |

| Inverted Finemann–Ross (IFR) | 1.14 | 0.73 | frontiersin.org |

| Kelen–Tudos (KT) | 1.24 | 0.71 | frontiersin.org |

Table of Mentioned Compounds

| Chemical Name | Abbreviation / Common Name |

| This compound | - |

| 2-Ethylhexyl acrylate | EHA |

| n-Butyl acrylate | BA |

| Styrene | - |

| Ethyl acrylate | - |

| Copper(I) bromide | CuBr |

| N,N,N′,N″,N″-pentamethyldiethylenetriamine | PMDETA |

| 1-Phenylethyl bromide | PEBr |

| Toluene | - |

| Acetone | - |

| Dithioester | - |

| Trithiocarbonate | - |

| Copper(0) | Cu(0) |

| 2,2,2-Trifluoroethanol | TFE |

| Methanol | - |

| Dimethyl sulfoxide | DMSO |

| Azobisisobutyronitrile | AIBN |

Determination of Reactivity Ratios with Diverse Comonomers

The behavior of this compound in copolymerization, a process where two or more different monomers are polymerized together, is fundamental to controlling the final properties of the polymer. This behavior is quantified by reactivity ratios, which describe the relative tendency of a growing polymer chain to add a monomer of its own kind versus a comonomer.

While specific reactivity ratios for this compound with a wide range of comonomers are not extensively documented in publicly available literature, the principles of acrylate copolymerization provide a strong framework for understanding its likely behavior. For instance, in the copolymerization of acrylates like n-butyl acrylate and 2-ethylhexyl acrylate with other monomers such as methyl methacrylate (B99206) and styrene, the reactivity ratios are influenced by the electronic and steric nature of the monomers. mdpi.comfrontiersin.orgengconfintl.org

Generally, in free-radical polymerization, the reactivity of an acrylate monomer is influenced by the ester group. For this compound, the branched alkyl group can exert steric hindrance, which may affect its addition to a growing polymer chain compared to linear acrylates.

To illustrate the concept, consider the copolymerization of two monomers, M₁ (e.g., this compound) and M₂ (e.g., styrene). The reactivity ratios, r₁ and r₂, are defined as:

r₁ = k₁₁ / k₁₂ (where k₁₁ is the rate constant for the addition of M₁ to a growing chain ending in M₁, and k₁₂ is the rate constant for the addition of M₂ to a growing chain ending in M₁)

r₂ = k₂₂ / k₂₁ (where k₂₂ is the rate constant for the addition of M₂ to a growing chain ending in M₂, and k₂₁ is the rate constant for the addition of M₁ to a growing chain ending in M₂)

These ratios determine the composition of the resulting copolymer. For example, if r₁ > 1, the growing chain preferentially adds its own type of monomer. If r₁ < 1, it prefers to add the other comonomer. If r₁ ≈ 1, the addition is random.

The following table presents hypothetical reactivity ratios for the copolymerization of this compound (M₁) with various comonomers (M₂) to demonstrate the concept. These values are illustrative and not based on direct experimental data for this compound.

Table 1: Hypothetical Reactivity Ratios for this compound (M₁) with Various Comonomers (M₂)

| Comonomer (M₂) | r₁ (this compound) | r₂ (Comonomer) | Copolymer Type |

| Styrene | 0.4 | 0.8 | Random/Alternating Tendency |

| Methyl Methacrylate | 0.5 | 2.0 | Blocky Tendency |

| Vinyl Acetate (B1210297) | 4.0 | 0.1 | Blocky Tendency |

| Acrylonitrile | 0.8 | 1.2 | Random/Alternating Tendency |

Control over Copolymer Composition and Sequence Distribution

The ability to control the composition and sequence distribution of monomers within a copolymer chain is paramount for tailoring the macroscopic properties of the resulting material. The reactivity ratios are the primary determinants of this control. By carefully selecting the comonomers and their feed ratios, it is possible to produce copolymers with random, alternating, blocky, or gradient distributions of monomer units.

For instance, in the copolymerization of 2-ethylhexyl acrylate (a structurally similar monomer to this compound) and styrene, the resulting copolymer's properties are a direct function of the monomer incorporation, which can be predicted and controlled using their known reactivity ratios. frontiersin.org This allows for the synthesis of materials with a spectrum of properties, from hard and brittle to soft and tacky. gantrade.com

The sequence distribution, in turn, influences key polymer characteristics such as the glass transition temperature (Tg), mechanical strength, and adhesive properties. For example, a block copolymer, with long sequences of each monomer, will exhibit properties characteristic of both homopolymers, while a random copolymer will have properties that are an average of the two.

Synthesis of Block, Graft, and Other Complex Copolymer Architectures

Beyond simple random or alternating copolymers, this compound can be incorporated into more complex polymer architectures, such as block and graft copolymers. These structures offer unique properties arising from the microphase separation of the different polymer segments.

Block Copolymers: These are linear copolymers consisting of two or more long sequences (blocks) of different monomers. They can be synthesized using controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. frontiersin.orgresearchgate.net For example, a diblock copolymer of poly(this compound)-b-poly(methyl methacrylate) could be synthesized, where the soft, flexible this compound block is covalently linked to a hard, rigid methyl methacrylate block. This architecture is common in thermoplastic elastomers.

Graft Copolymers: These consist of a main polymer backbone with one or more side chains (grafts) of a different polymer. uiowa.edu Grafting can be achieved by "grafting from," "grafting onto," or "grafting through" methods. For instance, this compound could be grafted from a pre-existing polymer backbone like poly(vinyl chloride) to modify its properties. itu.edu.trresearchgate.net This can lead to materials with improved impact strength or compatibility with other polymers.

The synthesis of these complex architectures requires precise control over the polymerization process. CRP techniques are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. frontiersin.org

Polymerization Media and Methodologies

Bulk Polymerization Dynamics

Bulk polymerization is carried out with only the monomer and an initiator, without any solvent. This method offers the advantage of producing a pure polymer. However, the viscosity of the reaction mixture increases significantly as the polymerization progresses, which can lead to challenges in heat and mass transfer. This can result in a broad molecular weight distribution and, in some cases, an uncontrolled autoacceleration of the reaction rate, known as the Trommsdorff-Norrish effect.

For acrylates like this compound, bulk polymerization can be challenging due to the high heat of polymerization and the potential for chain transfer reactions, which can lead to branching. mdpi.com Kinetic modeling of bulk free-radical copolymerizations of similar acrylates has been performed to predict conversion, composition, and molecular weight development. mdpi.comresearchgate.net

Solution Polymerization Systems and Solvent Effects

In solution polymerization, the monomer and initiator are dissolved in a solvent. The solvent helps to dissipate the heat of polymerization and reduce the viscosity of the reaction medium, allowing for better control over the reaction and the resulting polymer's molecular weight. free.fr The choice of solvent is crucial as it can affect the solubility of the monomer and the resulting polymer, as well as the kinetics of the polymerization through chain transfer to the solvent. free.fr

For polymers of this compound, which are generally non-polar, suitable solvents would include aromatic or aliphatic hydrocarbons. free.fr The viscosity of the polymer solution is a function of the polymer's molecular weight, concentration, temperature, and the specific solvent used. free.fr

Emulsion and Dispersion Polymerization for Colloidal Systems

Emulsion and dispersion polymerization techniques are used to produce polymer particles in a dispersed phase, typically water or an organic solvent, respectively. These methods are widely used in industry for the production of latexes for paints, coatings, and adhesives. fpc.com.twmdpi.com

Emulsion Polymerization: In this process, the monomer is emulsified in water with the aid of a surfactant. The polymerization is initiated in the aqueous phase, and the polymer chains grow within the monomer-swollen surfactant micelles. This method allows for the production of high molecular weight polymers at a fast polymerization rate and with excellent heat transfer. mdpi.com Copolymers containing this compound can be synthesized via emulsion polymerization to create pressure-sensitive adhesives. mdpi.com

Dispersion Polymerization: This technique is used to produce polymer particles in a non-aqueous medium in which the monomer is soluble, but the resulting polymer is not. A stabilizer is used to prevent the aggregation of the polymer particles. This method is particularly useful for producing monodisperse polymer particles. researchgate.net For instance, block copolymers of 2-ethylhexyl acrylate and methyl acrylate have been synthesized via RAFT-mediated dispersion polymerization. researchgate.net

Table 2: Comparison of Polymerization Methodologies for this compound

| Methodology | Advantages | Disadvantages | Typical Applications |

| Bulk Polymerization | High polymer purity, simple formulation | Difficult heat and viscosity control, broad molecular weight distribution | Casting, molding |

| Solution Polymerization | Good heat and viscosity control, narrower molecular weight distribution | Solvent removal required, potential chain transfer to solvent | Adhesives, coatings |

| Emulsion Polymerization | High molecular weight, fast rates, good heat transfer, low viscosity | Polymer contaminated with surfactant, requires polymer isolation | Latex paints, adhesives, coatings |

| Dispersion Polymerization | Monodisperse particles, good control over particle size | Requires specific stabilizer, limited to certain monomer/solvent systems | Coatings, specialty polymers |

Characterization of Poly 2 Ethylbutyl Acrylate and Its Copolymers

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic analysis provides a powerful suite of tools for the detailed characterization of poly(2-ethylbutyl acrylate) and its copolymers. These techniques allow for a comprehensive understanding of the polymer's chemical structure, composition, and architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most informative techniques for the microstructural analysis of polymers. It provides quantitative data on copolymer composition, monomer sequencing, stereochemistry (tacticity), and the presence of structural defects like branches.

Proton NMR (¹H NMR) is a fundamental tool for confirming the structure of the polymer and determining the composition of copolymers. By integrating the signals corresponding to specific protons in the different monomer units, the relative molar composition can be accurately calculated. asianpubs.org

In a copolymer of 2-ethylbutyl acrylate (B77674) and another monomer, such as styrene (B11656) or methyl methacrylate (B99206), the ¹H NMR spectrum will display characteristic peaks for each component. For the this compound unit, key signals include the broad multiplet of the polymer backbone protons, the signal from the methylene (B1212753) protons of the ester group (-O-CH ₂-), and the signals from the protons of the ethyl and butyl groups in the side chain. ias.ac.in The composition of a copolymer can be determined by comparing the integral of a unique signal from one monomer to a unique signal from the comonomer. For instance, in a copolymer with styrene, the aromatic proton signals of styrene can be compared with the signal of the methylene protons adjacent to the oxygen in the this compound units.

Table 1: Typical ¹H NMR Chemical Shifts for Poly(alkyl acrylates) This table is illustrative and chemical shifts can vary based on solvent, temperature, and polymer microstructure.

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Backbone -CH - | 2.20 - 2.40 |

| Backbone -CH ₂- | 1.40 - 2.00 |

| Ester -O-CH ₂- (from 2-EBA) | ~3.90 |

| Side Chain -CH - (from 2-EBA) | 1.50 - 1.70 |

| Side Chain -CH ₂- (from 2-EBA) | 1.20 - 1.40 |

Data compiled from analogous poly(acrylate) systems. ias.ac.in

Carbon-13 NMR (¹³C NMR) offers deeper insights into the polymer's microstructure. It is particularly crucial for quantifying the degree of branching, which significantly impacts the rheological and mechanical properties of polyacrylates. researchgate.netcanterbury.ac.nz Chain transfer to polymer reactions during radical polymerization can lead to the formation of branches.

The key to quantifying branching in polyacrylates is the identification of the quaternary carbon signal at the branch point. canterbury.ac.nzresearchgate.net This signal typically appears around 48 ppm in the ¹³C NMR spectrum. canterbury.ac.nz By comparing the integral of this quaternary carbon signal to the integral of a carbon signal from the main chain or side chain whose concentration is known (e.g., the carbonyl carbon or backbone methine carbon), the degree of branching can be calculated as the number of branches per monomer unit. canterbury.ac.nz

Furthermore, ¹³C NMR is sensitive to the stereochemical arrangement of monomer units along the polymer chain, known as tacticity. The chemical shifts of the backbone and carbonyl carbons can resolve into different peaks corresponding to isotactic, syndiotactic, and heterotactic triads, providing detailed information on the polymer's stereoregularity. tennessee.eduiupac.org

Table 2: Key ¹³C NMR Chemical Shifts for Branching Analysis in Poly(acrylates)

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Branch Point (Cq) | ~48 |

| Carbonyl (C=O) | 173 - 175 |

| Backbone -C H- | 40 - 43 |

| Backbone -C H₂- | 34 - 37 |

Data compiled from studies on poly(2-ethylhexyl acrylate) and other poly(n-alkyl acrylates). canterbury.ac.nzresearchgate.net

Both solution-state and melt-state NMR are employed in the analysis of poly(this compound). researchgate.net

Solution-State NMR is the conventional method, providing high-resolution spectra for soluble polymers. It is widely used for determining composition, tacticity, and branching, provided the polymer dissolves completely in a suitable deuterated solvent. researchgate.netresearchgate.net However, for polymers with very low levels of branching or for those that are partially insoluble (cross-linked), solution-state NMR can be prohibitively time-consuming or ineffective. researchgate.netuq.edu.au

Melt-State NMR has emerged as a powerful alternative, particularly for quantifying low degrees of branching in both soluble and insoluble polyacrylates. researchgate.netuq.edu.au By heating the polymer sample above its glass transition temperature, sufficient chain mobility is achieved to acquire high-resolution spectra. researchgate.net This technique offers improved sensitivity and resolution for the critical quaternary carbon signal used in branching quantification, making it superior for analyzing industrially relevant polymers that may contain gels or have very low branch content. canterbury.ac.nzuq.edu.au

13C NMR for Branching Quantification and Microstructural Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and accessible technique used to identify the characteristic functional groups within the polymer, confirming its chemical identity and assessing the incorporation of different monomers in copolymers. asianpubs.org

For poly(this compound), the most prominent absorption band in the FTIR spectrum is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1730 cm⁻¹. Other key bands include the C-O stretching vibrations between 1100 and 1250 cm⁻¹ and the various C-H stretching and bending vibrations of the alkyl groups in the polymer backbone and the 2-ethylbutyl side chain.

FTIR can also be used for quantitative analysis of copolymer composition. By creating a calibration model using samples of known composition (a chemometric model), the composition of an unknown copolymer sample can be determined quickly from its IR spectrum. pstc.org This method is advantageous as its resolution is generally independent of the degree of cross-linking, unlike NMR. pstc.org

Table 3: Characteristic FTIR Absorption Bands for Poly(this compound)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | ~1730 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C-H Bend (Alkyl) | 1380 - 1465 |

Data based on general spectra of poly(acrylates). pstc.orgchemicalbook.com

Mass Spectrometry (MS) for Molar Mass and End-Group Analysis

Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), provides detailed information on the molar mass distribution and, crucially, the chemical structure of the polymer end-groups. ias.ac.inresearchgate.net

Unlike size-exclusion chromatography (SEC), which provides a relative measure of molar mass, MS can provide absolute molar mass values. More importantly, high-resolution MS allows for the precise determination of the mass of individual polymer chains. This capability is invaluable for end-group analysis, which helps in elucidating the mechanisms of polymerization, including the nature of the initiator fragments and the products of termination or chain transfer events. ias.ac.inrsc.org

For instance, ESI-MS has been used to analyze poly(2-ethylhexyl acrylate) to reveal the occurrence of β-scission at high temperatures and to confirm the presence of end-groups derived from chain transfer agents. researchgate.net Similarly, MALDI-TOF analysis has been employed to confirm the structure of polyacrylates prepared via controlled radical polymerization, identifying the halogen atom at the chain end. ias.ac.in This detailed analysis of the entire polymer chain, including its termini, is critical for the synthesis of well-defined materials and block copolymers. rsc.org

Electrospray-Ionization Mass Spectrometry (ESI/FTMS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polymers. wpmucdn.com When coupled with Fourier Transform Mass Spectrometry (FTMS), it provides high resolution and mass accuracy, which are crucial for the detailed structural elucidation of complex polymer architectures. nih.govd-nb.info This combination allows for the separation and identification of various components within a polymer mixture, providing insights into copolymer composition and end-group analysis. nih.govacs.orgfigshare.com

For acrylate copolymers, ESI-MS has been effectively used for end-group and compositional analysis. rsc.org The technique can be employed to identify different end-groups in polymers produced by radical polymerization, revealing the influence of reaction conditions, such as the solvent, on the polymer structure. acs.orgfigshare.comamolf.nl For instance, in the study of poly(n-butyl acrylate) synthesized in different solvents, LC-ESI-MS² was used to identify various end-groups resulting from processes like β-scission and chain transfer to the solvent. amolf.nl This level of detailed analysis is critical for understanding polymerization mechanisms and controlling the final properties of the polymer.

The coupling of ESI with tandem mass spectrometry (MS/MS or MSⁿ) further enhances its capabilities. nih.govd-nb.info Tandem mass spectrometry has proven invaluable for determining block length, end-group structure, and copolymer sequence. nih.govd-nb.info

Table 1: ESI-MS Application in Acrylate Polymer Analysis

| Polymer System | Analytical Technique | Key Findings |

| Poly(methyl methacrylate-r-butyl acrylate) | LC-ESI-IT MS, ESI-FTICR MS² | Successful assignment of structures with different end-groups. acs.orgfigshare.com |

| Poly(n-butyl acrylate)s | LC-ESI-MS² | Identification of end-groups formed by β-scission and chain transfer to solvent. amolf.nl |

| Glycidyl methacrylate/methyl methacrylate copolymer | ESI/FTMS with MSⁿ | Sequencing of the copolymer. nih.govd-nb.info |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique widely used for polymer characterization. wpmucdn.comrsc.org It is particularly advantageous for determining the molecular weight of polymers and can provide information on polymer end groups and the mechanisms of polymer synthesis. rsc.orgresearchgate.net MALDI-TOF-MS is known for its high tolerance for salts and is suitable for a wide range of polymer analyses. wpmucdn.com

In the context of polyacrylates, MALDI-TOF-MS has been instrumental in characterizing homopolymers and copolymers. rsc.orgias.ac.in For instance, it has been used to analyze poly(2-ethylhexyl acrylate) prepared via atom transfer radical polymerization (ATRP), providing data on molecular weight and structural characteristics. ias.ac.in The technique has also been applied to study the fragmentation of poly(acrylate) homopolymers and copolymers, offering insights into their structure. rsc.orgresearchgate.net

Furthermore, MALDI-LID-ToF/ToF, which utilizes laser-induced dissociation, has been demonstrated as a powerful tool for obtaining information on monomer distributions in synthetic co-poly(acrylates). rsc.orgresearchgate.net This method has shown improvements over collision-induced dissociation (CID) for analyzing poly(butyl acrylate) fragmentation. rsc.org

Table 2: MALDI-TOF-MS Parameters for Polyacrylate Analysis

| Parameter | Description | Relevance |

| Matrix | A chemical that co-crystallizes with the polymer and absorbs the laser energy. For polyacrylates, dithranol and 2,5-dihydroxybenzoic acid have been used. ias.ac.innih.gov | Crucial for successful ionization and desorption of the polymer molecules. |

| Cationizing Agent | A salt, such as sodium iodide or sodium trifluoroacetate, is often added to promote the formation of single-charged polymer ions. ias.ac.innist.gov | Facilitates the formation of ions that can be readily analyzed by the mass spectrometer. |

| Analysis Mode | Can be operated in linear or reflectron mode. Reflectron mode offers higher resolution. wpmucdn.com | The choice of mode depends on the stability of the polymer ions and the required resolution. |

Chromatographic Separation Methods for Polymer Characterization

Chromatographic techniques are indispensable for characterizing the molecular heterogeneity of polymers, including poly(this compound) and its copolymers. These methods separate polymer chains based on their physical and chemical properties, providing crucial information about their molar mass and chemical composition distributions.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molar Mass Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most commonly used method for determining the molar mass distribution (MMD) of polymers. cmu.edu This technique separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. cmu.edu GPC is a fundamental tool for obtaining key parameters such as the number-average molar mass (Mn), weight-average molar mass (Mw), and polydispersity index (PDI = Mw/Mn). ias.ac.inmdpi.com

For poly(this compound) and related polyacrylates, GPC is routinely used to monitor the outcome of polymerization reactions. For example, the molecular weight and PDI of poly(2-ethylhexyl acrylate) synthesized via various radical polymerization techniques have been successfully determined using GPC. ias.ac.in In studies of block copolymers containing poly(2-ethylhexyl acrylate), GPC analysis is essential for confirming the successful chain extension and for characterizing the molar mass of the resulting block copolymer. ias.ac.in

The choice of eluent and calibration standards is critical for accurate GPC analysis. For many polyacrylates, tetrahydrofuran (B95107) (THF) is a common eluent. epo.org Calibration is typically performed using standards of a known polymer, such as polystyrene or poly(methyl methacrylate). rsc.org

Table 3: GPC Analysis of Acrylate Polymers

| Polymer | Polymerization Method | GPC Findings |

| Poly(2-ethylhexyl acrylate) | ATRP, RATRP, FRP | Determination of molecular weights and molecular weight distributions. ias.ac.in |

| Poly(2-ethylhexyl acrylate)-block-poly(methyl methacrylate) | ATRP | Analysis of molecular weight and PDI of the block copolymer. ias.ac.in |

| Poly(2-EHA) | Commercially supplied | Mw = 92,000 g/mol , PDI = 3. mdpi.com |

High Performance Liquid Chromatography (HPLC) for Chemical Composition Distribution

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating copolymers based on their chemical composition distribution (CCD). researchgate.nettue.nl Unlike SEC, which separates by size, HPLC can differentiate polymer chains with the same molar mass but different comonomer content. This is particularly important for understanding the heterogeneity of copolymers, which can significantly impact their properties. researchgate.net

Gradient HPLC is a widely used technique for analyzing the CCD of copolymers. researchgate.nettue.nlscispace.com In this method, the composition of the mobile phase is changed during the analysis, creating a gradient of solvent strength. tue.nl This allows for the separation of copolymer components with varying affinities for the stationary phase. researchgate.nettue.nl

For acrylate copolymers, such as styrene-butyl acrylate, gradient HPLC has been successfully employed to separate the copolymers according to their chemical composition. scispace.comresearchgate.net By using a reversed-phase stationary phase and a mobile phase gradient, copolymers can be eluted in order of increasing styrene content. researchgate.net The development of high-throughput gradient HPLC methods has significantly reduced analysis times, making it a more efficient tool for characterizing large libraries of copolymer materials. scispace.com

Table 4: Gradient HPLC Conditions for Acrylate Copolymer Analysis

| Copolymer System | Stationary Phase | Mobile Phase Gradient | Separation Basis |

| Styrene-ethyl acrylate | Reversed-phase | Tetrahydrofuran-acetonitrile | Increasing styrene content. researchgate.net |

| Styrene-butyl acrylate | Silica | n-heptane to dichloromethane/methanol | Chemical composition. tue.nl |

| Styrene-butyl acrylate | Not specified | Not specified | Chemical composition distribution. scispace.comresearchgate.net |

For complex polymers exhibiting distributions in both molar mass and chemical composition, one-dimensional chromatography techniques may not provide sufficient resolution. chromatographyonline.com Two-dimensional liquid chromatography (2D-LC) has emerged as a powerful technique to address this challenge by coupling two different separation mechanisms. chromatographyonline.comnih.gov A common approach for polymer analysis is to combine SEC in the first dimension with HPLC in the second dimension (SEC x HPLC) or vice versa (HPLC x SEC). chromatographyonline.comnih.govacs.org This allows for the simultaneous determination of the MMD and the CCD. chromatographyonline.com

The application of 2D-LC to polyolefin copolymers has demonstrated its ability to separate components that co-elute in a single chromatographic dimension. polymerchar.comwiley.com For example, in the analysis of block copolymers of 2-ethylhexyl acrylate and methyl acrylate, 2D-LC proved to be an efficient method for fractionating all polymer species present, including the block copolymer and any remaining homopolymers. researchgate.net This comprehensive characterization provides a detailed molecular picture of the polymer sample, which is crucial for understanding structure-property relationships. chromatographyonline.compolymerchar.com High-temperature 2D-LC has also been developed for the analysis of functionalized polyolefins, such as ethylene-vinyl acetate (B1210297) and ethylene-butyl acrylate copolymers. tu-darmstadt.de

Table 5: Applications of 2D-LC in Polymer Characterization

| Polymer System | 2D-LC Configuration | Key Findings |

| Poly(2-ethylhexyl acrylate)-b-poly(methyl acrylate) | SEC x Gradient HPLC | Efficient fractionation of block copolymer and homopolymer fractions. researchgate.net |

| Ethylene-vinyl acetate copolymers | High-Temperature HPLC x SEC | Characterization of chemical heterogeneity. polymerchar.comtu-darmstadt.de |

| Poly(lactic acid) | HPLC x SEC | Separation based on stereochemical heterogeneity. nih.govacs.org |

| Terpolymer samples | SEC x RPLC | Separation based on MWD and CCD. chromatographyonline.com |

Gradient HPLC Methodologies

Gas Chromatography (GC) for Residual Monomer and Degradation Products

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. In the context of poly(this compound), it is particularly useful for quantifying residual this compound monomer and identifying degradation products.

Analytical Pyrolysis-Gas Chromatography (Py-GC) is a destructive analytical technique that is highly effective for the characterization of polymeric materials without the need for extensive sample preparation. The polymer is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, volatile fragments. These fragments are then introduced into a gas chromatograph for separation and subsequently identified, often by mass spectrometry (GC-MS).

For polyacrylates, Py-GC can elucidate the polymer's composition and structure. The pyrolysis of polyacrylates can proceed through various mechanisms, including depolymerization to the constituent monomer. In the case of poly(this compound), this would yield this compound. However, side-chain reactions can also occur, leading to the formation of other products. The resulting chromatogram, or pyrogram, provides a fingerprint of the polymer's structure.

While specific pyrograms for poly(this compound) are not widely available in public literature, the analysis of other polyacrylates shows that the thermal degradation products can include the corresponding monomer, as well as dimers, trimers, and other fragments. For copolymers of this compound, Py-GC would reveal the relative amounts of the different monomer units, providing insight into the copolymer composition.

Thermal Analysis Techniques for Polymer Behavior

Thermal analysis techniques are fundamental in determining the thermal transitions and stability of polymers, which in turn dictate their processing conditions and service temperatures.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to determine the glass transition temperature (Tg) of polymers, which is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

For poly(this compound), the glass transition temperature is a key property. Published data indicates the Tg of poly(this compound) to be approximately -50 °C. wiley.comscribd.comscribd.com This low Tg is indicative of a flexible polymer backbone at room temperature, making it suitable for applications requiring elasticity. In copolymers containing this compound, the Tg will vary depending on the comonomers and their relative proportions. For instance, in a block copolymer, distinct glass transitions for each block may be observed, indicating microphase separation. osti.gov

Table 1: Glass Transition Temperature of Poly(this compound)

| Polymer | Glass Transition Temperature (Tg) |

|---|

Data sourced from multiple references. wiley.comscribd.comscribd.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its degradation profile. The resulting TGA curve provides information on the onset of decomposition, the temperatures of maximum decomposition rates, and the amount of residual mass at the end of the analysis.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymer Properties

Morphological and Microstructural Characterization of Poly(this compound) Materials

The macroscopic properties of a polymer are intimately linked to its microscopic structure and morphology. Techniques that can probe the nanoscale and microscale features of a material are therefore crucial for a complete characterization.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of a sample's surface with nanoscale resolution. In tapping-mode AFM, the cantilever is oscillated near its resonance frequency, and the changes in amplitude or phase of the oscillation due to tip-sample interactions are used to generate an image. This is particularly useful for soft materials like polymers.

For poly(this compound) and its copolymers, AFM can be used to visualize the surface morphology of thin films. In the case of copolymers, particularly block or graft copolymers, AFM can reveal the presence of microphase separation, where the different polymer blocks segregate into distinct domains. osti.gov The size, shape, and distribution of these domains can have a profound impact on the material's mechanical and physical properties. For example, in a thermoplastic elastomer based on a triblock copolymer containing a soft poly(this compound) midblock and hard endblocks, AFM could visualize the hard domains dispersed in the soft matrix. Samples for AFM studies are typically prepared by depositing a dilute solution of the polymer onto a smooth substrate like freshly cleaved mica and allowing the solvent to evaporate. googleapis.com

Small Angle X-ray Scattering (SAXS) for Domain Structure and Nanostructure

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate the nanoscale structure of materials. In the context of poly(this compound) and its copolymers, SAXS provides critical insights into the morphology, domain spacing, and degree of phase separation, which are fundamental to understanding the polymer's physical and mechanical properties. Although direct research specifically on poly(this compound) is limited in publicly available literature, extensive studies on chemically similar polyacrylates, such as poly(2-ethylhexyl acrylate) (PEHA), offer valuable analogous information.

SAXS operates by measuring the elastic scattering of X-rays at very small angles (typically 0.1 to 10 degrees). The resulting scattering pattern is a function of the electron density fluctuations within the material. In block copolymers, the different blocks often have different electron densities, leading to microphase separation into distinct domains. The size, shape, and arrangement of these domains can be elucidated from the SAXS profile.

Detailed Research Findings

Research on acrylic block copolymers, particularly those containing PEHA, demonstrates the utility of SAXS in characterizing their nanostructure. For instance, studies on di- and triblock copolymers of PEHA and poly(methyl methacrylate) (PMMA) have utilized SAXS to confirm the presence of nanophase separation. acs.orgnih.govresearchgate.net

In one such study, the SAXS patterns of PEHA-b-PMMA (AB diblock) and PMMA-b-PEHA-b-PMMA (ABA triblock) copolymers were compared. While the diblock copolymers showed scattering behavior indicative of general phase separation, the triblock copolymers exhibited patterns suggesting a more ordered or mixed morphology. acs.orgnih.gov This difference in nanostructure is credited with the superior mechanical properties observed in the ABA triblock copolymers. acs.orgnih.gov

The versatility of SAXS is also evident in the study of more complex systems like amphiphilic polymer conetworks (APCNs). In APCNs composed of hydrophobic poly(2-ethylhexyl acrylate) and hydrophilic poly(2-methyl-2-oxazoline) (PMOx), SAXS was used to probe the structural changes upon swelling in selective solvents. d-nb.info The analysis of the dry networks revealed a clear phase separation, with the average distance between domains (d-spacing) increasing with a higher content of the PEHA phase. d-nb.inforesearchgate.net

The table below summarizes the d-spacing values for dry PEhAc-l-PMOx conetworks with varying compositions, as determined by SAXS. d-nb.inforesearchgate.net

| PMOx Content (wt%) | PEhAc Content (wt%) | Correlation Peak (q) (Å⁻¹) | Domain Spacing (d) (nm) |

| 90 | 10 | 0.095 | 6.6 |

| 70 | 30 | 0.071 | 9.2 |

| 50 | 50 | Not specified | 10.8 |

| 30 | 70 | Not specified | 12.6 |

When these networks were swollen in water, a solvent selective for the PMOx phase, SAXS data indicated a fusion of the PMOx domains, leading to larger structures. d-nb.info Conversely, swelling in toluene, a solvent selective for the PEHA phase, resulted in the swelling of the hydrophobic domains without significant structural rearrangement. d-nb.info

Another related technique, Small-Angle Neutron Scattering (SANS), was used to study micelles formed by poly(2-ethylhexyl acrylate)-block-poly(acrylic acid) (PEHA-PAA) in water. These studies determined that the micelles had a PEHA core with a radius of approximately 4.7 nm. acs.org

These findings collectively underscore the capability of SAXS to provide detailed quantitative information about the domain structure and nanostructure of copolymers containing bulky acrylate monomers like 2-ethylhexyl acrylate, which serves as a strong proxy for the expected behavior of poly(this compound) copolymers. The technique is invaluable for correlating the molecular architecture of these polymers with their macroscopic properties.

Theoretical and Computational Modeling of 2 Ethylbutyl Acrylate Systems

Kinetic Modeling of Polymerization Processes

Kinetic modeling is a powerful tool for understanding and optimizing polymerization reactions. It allows for the prediction of key parameters like monomer conversion, molecular weight distribution, and polymer microstructure over time.

Stochastic Simulations (e.g., Kinetic Monte Carlo Algorithms)

Stochastic simulation methods, particularly kinetic Monte Carlo (kMC) algorithms, are instrumental in capturing the probabilistic nature of polymerization reactions. researchgate.net These simulations model individual reaction events based on their probabilities, providing a detailed picture of the evolving polymer system. researchgate.net The Gillespie algorithm is a common foundation for these simulations, where reaction probabilities and time steps are determined by random numbers.

For acrylate (B77674) polymerizations, kMC models are developed to describe a comprehensive set of elementary reactions, including initiation, propagation, termination, and various chain transfer reactions. rsc.org These models can account for complexities such as chain length-dependent termination and the formation of mid-chain radicals through backbiting, which is a significant reaction in acrylate polymerization. researchgate.net The simulations can provide information that is difficult or impossible to obtain experimentally, such as the number of branches per polymer chain as a function of molar mass. researchgate.net

While specific kMC simulation data for 2-ethylbutyl acrylate is scarce, studies on n-butyl acrylate provide a framework. For instance, kMC simulations have been used to model high-temperature bulk and solution polymerizations of n-butyl acrylate, successfully predicting molar mass distributions and the content of macromonomers. researchgate.net A study on isomeric butyl acrylates indicated that the branching percentage for this compound is approximately 4.7–4.8 mol%. researchgate.netresearchgate.net This value is influenced by steric effects and the rates of intramolecular chain transfer. researchgate.net

Table 1: Illustrative kMC Simulation Parameters for Acrylate Polymerization (Based on n-Butyl Acrylate Studies)

| Parameter | Description | Typical Value/Range |

| Monomer Concentration | Initial concentration of the acrylate monomer. | 0.5 to 3.0 mol∙L⁻¹ mendeley.com |

| Initiator Concentration | Initial concentration of the initiator (e.g., AIBN). | 2.5 to 20.0 mmol∙L⁻¹ mendeley.com |

| Temperature | Reaction temperature. | 60 to 80 °C mendeley.com |

| Backbiting Rate Coefficient (k_bb) | Rate of intramolecular hydrogen transfer leading to mid-chain radicals. | Varies with temperature, e.g., A = 3.2 × 10¹⁰ s⁻¹, E_a = 52.3 kJ·mol⁻¹ for n-butyl acrylate researchgate.net |

| β-Scission Rate Coefficient (k_β) | Rate of fragmentation of mid-chain radicals. | Varies with temperature, e.g., A = 1.47 × 10⁹ s⁻¹, E_a = 55.4 kJ·mol⁻¹ for n-butyl acrylate researchgate.net |

Note: This table is illustrative and based on data for n-butyl acrylate due to the lack of specific published models for this compound. A and E_a are Arrhenius parameters.

Predictive Software Platforms for Polymer Reaction Engineering (e.g., PREDICI®)

Predictive software platforms like PREDICI® are widely used in academia and industry for modeling polymerization kinetics. mdpi.commdpi.com This software can solve the population balance equations that describe the evolution of the full molecular weight distribution of the polymer. mdpi.com PREDICI® can handle complex reaction schemes, including those for free-radical copolymerization with phenomena like diffusion-controlled effects and backbiting. mdpi.comresearchgate.net

Modeling studies using PREDICI® have been successfully applied to the copolymerization of various acrylates, such as n-butyl acrylate and 2-ethylhexyl acrylate. mdpi.commdpi.com These models can predict conversion, copolymer composition, and molecular weight development, which can then be compared with experimental data. mdpi.commdpi.com For instance, in the modeling of the bulk free-radical copolymerization of n-butyl acrylate and 2-ethylhexyl acrylate, the inclusion of backbiting and diffusion-controlled effects was crucial for the accuracy of the model. mdpi.com

Given the structural similarities, a PREDICI® model for this compound would be expected to include a similar set of elementary reactions. The accuracy of such a model would heavily depend on the availability of accurate kinetic rate coefficients for this compound, which would likely need to be determined experimentally or through quantum chemical calculations.

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), are a powerful tool for elucidating the mechanisms of chemical reactions at the molecular level. rsc.org These calculations can be used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. acs.org This information allows for the calculation of reaction rate coefficients from first principles, providing valuable input for kinetic models. researchgate.net

In the context of acrylate polymerization, quantum chemistry has been used to study secondary reactions like backbiting and β-scission. researchgate.netresearchgate.net For example, DFT studies on n-butyl acrylate have investigated the 1,5-hydrogen transfer reactions that lead to the formation of mid-chain radicals. researchgate.net These calculations help in understanding the stability of different radical species and the energy barriers for various reaction pathways. researchgate.net

For this compound, quantum chemical calculations could provide specific insights into how the ethylbutyl side group influences the rates of key reactions. The steric hindrance and electronic effects of this group would likely affect the transition state energies for propagation, backbiting, and other elementary steps. Such studies would be essential for developing a highly accurate kinetic model for the polymerization of this compound.

Development and Application of Structure-Property Relationship Models (e.g., Fox Equation for Copolymer Properties)

Structure-property relationship models are essential for predicting the physical properties of polymers based on their chemical structure. One of the most widely used models for predicting the glass transition temperature (Tg) of a random copolymer is the Fox equation. googleapis.comresearchgate.netfree.fr The equation relates the Tg of the copolymer to the weight fractions (W) and the glass transition temperatures of the corresponding homopolymers.

The Fox equation is given by: 1/T_g = W₁/T_g₁ + W₂/T_g₂

Where:

T_g is the glass transition temperature of the copolymer.

T_g₁ and T_g₂ are the glass transition temperatures of the homopolymers 1 and 2, respectively.

W₁ and W₂ are the weight fractions of monomers 1 and 2 in the copolymer.

This equation is particularly useful in the design of copolymers with specific thermal properties. For copolymers containing this compound, the Fox equation can be used to estimate the final Tg of the material by adjusting the comonomer ratios. The Tg of poly(this compound) homopolymer has been reported to be 223 K (-50.15 °C). csic.es

Table 2: Illustrative Application of the Fox Equation for a Hypothetical Copolymer of this compound and Methyl Methacrylate (B99206)

| Comonomer 1 | Comonomer 2 | W₁ | W₂ | T_g₁ (K) | T_g₂ (K) | Calculated Copolymer T_g (K) |

| This compound | Methyl Methacrylate | 0.5 | 0.5 | 223 csic.es | 378 | 279.7 |

| This compound | Methyl Methacrylate | 0.7 | 0.3 | 223 csic.es | 378 | 252.9 |

| This compound | Methyl Methacrylate | 0.3 | 0.7 | 223 csic.es | 378 | 316.5 |

Note: T_g of poly(methyl methacrylate) is approximately 378 K (105 °C). This table demonstrates the predictive power of the Fox equation.

The validity of the Fox equation relies on the miscibility of the comonomers in the polymer matrix. For many acrylate systems, it provides a good approximation of the copolymer's thermal behavior. mdpi.com

Environmental Behavior and Degradation Studies of 2 Ethylbutyl Acrylate and Its Polymers

Environmental Fate Pathways of 2-Ethylbutyl Acrylate (B77674) Monomer

The environmental journey of 2-Ethylbutyl acrylate monomer, once released, is dictated by several key processes including biodegradation, photochemical reactions, and its partitioning between different environmental compartments like air, water, and soil.

Biodegradation Mechanisms in Aquatic and Soil Environments